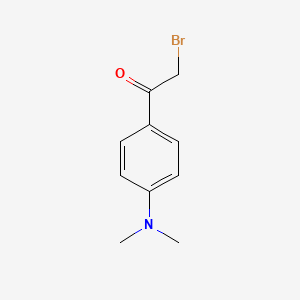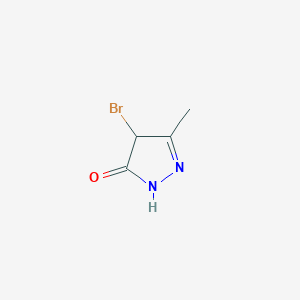
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
説明
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a chemical compound that has been synthesized and analyzed in various research contexts. It belongs to a broader class of compounds that have been studied for their unique chemical structures and potential applications in different fields of chemistry and material science.
Synthesis Analysis
The synthesis of related brominated compounds often involves halogen-exchange reactions or the implementation of the Delépine reaction, where α-brominated intermediates are reacted with hexamethylenetetramine to afford the primary amine. For example, a study by Power et al. (2015) describes the synthesis and identification of a cathinone analogue through such methods, highlighting the complexity and potential of brominated organic compounds in synthesis (Power et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of bromo-phenyl-ethanones and their analogues often employ techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies reveal intricate details about their molecular conformations, hydrogen-bonding patterns, and electronic structures. For instance, Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, providing insights into the structural nuances of these compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and related compounds encompasses a range of reactions, including esterification and photolytic stability, as discussed by Li Hong-xia (2007). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Li Hong-xia, 2007).
科学的研究の応用
1. Synthesis and Analytical Applications
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone has been involved in the synthesis and identification of various compounds. For instance, it played a role in the synthesis of bk-2C-B, a cathinone analogue of phenethylamine 2C-B, which suggests potential psychoactive effects in humans (Power et al., 2015). Furthermore, its utility in analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry has been demonstrated.
2. Utility in Organic Synthesis
The compound has been utilized in various organic syntheses. For instance, it was synthesized by halogen-exchange, demonstrating its effectiveness as a chemical protective group (Li Hong-xia, 2007). Additionally, it was involved in the synthesis of donor-acceptor chalcones under microwave irradiation, showcasing its role in the formation of fluorophores with potential applications in probes and quenchers (Salman A. Khan et al., 2016).
3. Role in Medicinal Chemistry
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone has been implicated in the synthesis of compounds with potential medicinal applications. For instance, it was used in synthesizing derivatives exhibiting anxiolytic activity (H. Liszkiewicz et al., 2006). Furthermore, its involvement in the creation of novel thiazole and thiophene derivatives that exhibited anticancer properties suggests its utility in pharmaceutical research (S. Hessien et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-bromo-1-[4-(dimethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKTZFJKMGVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191334 | |
| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | |
CAS RN |
37904-72-6 | |
| Record name | 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037904726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)












